5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, commonly referred to by its IUPAC name, is a complex organic compound with significant potential in scientific research. Its molecular formula is C27H23FN6O2, and it has a molecular weight of 482.5 g/mol. This compound is characterized by a unique structure that combines elements from multiple chemical classes, including pyrazoles and triazines, which may contribute to its biological activity.
The compound is primarily sourced for research purposes, and it is available through various chemical suppliers such as BenchChem. These suppliers provide detailed specifications regarding the purity and physical properties of the compound, which is typically around 95% pure.
5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structures. It can be classified as a pyrazolo[1,5-d][1,2,4]triazin derivative and is notable for its incorporation of a piperazine moiety and fluorinated phenyl group.
Synthesis protocols would likely require careful control of reaction conditions including temperature, pH, and solvent choice to ensure high yields and purity. Analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are commonly employed to monitor the progress of reactions and purify intermediates.
The molecular structure of 5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one features several key components:
The structural data can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C27H23FN6O2 |
| Molecular Weight | 482.5 g/mol |
| IUPAC Name | 5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-naphthalen-1-ylpyrazolo[1,5-d][1,2,4]triazin-4-one |
| InChI Key | SXXMQDCZBFLRRA-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC6=CC=CC=C65 |
The reactivity of this compound can be attributed to its functional groups. Potential chemical reactions include:
Reactions involving this compound would typically require specific conditions such as catalysts or reagents that can facilitate the desired transformations while minimizing side reactions.
While specific mechanisms of action for this compound have not been thoroughly documented in public literature, compounds with similar structures often exhibit biological activities through interactions with various biological targets. Potential mechanisms may include:
Further research would be necessary to elucidate the precise biological pathways influenced by this compound.
The physical properties include:
Chemical properties are influenced by functional groups present in the structure:
Relevant data regarding melting point or boiling point has not been explicitly provided in available resources but should be characterized for practical applications.
This compound holds promise for various scientific applications including:
Due to its complex structure and potential biological activity, ongoing research may uncover additional applications in medicinal chemistry or drug development contexts.
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7